molecular formula C16H14ClN5O B14643602 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide CAS No. 55096-48-5

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide

Cat. No.: B14643602
CAS No.: 55096-48-5
M. Wt: 327.77 g/mol
InChI Key: YZGNBVHOUIRZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide is a synthetic small molecule based on a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. The quinazoline pharmacophore is extensively researched for its potential in targeted cancer therapy and inflammation. Specifically, quinazoline-based analogs have been identified as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic regulator considered a promising drug target for intractable inflammatory disorders and certain cancers . The structural features of this compound—including the 2,4-diaminoquinazoline core and the 4-chlorophenylacetamide side chain—are consistent with molecules designed to probe protein-protein interactions involved in gene transcription . Furthermore, similar acetamide-linked quinazolinone derivatives have demonstrated significant in vitro antimicrobial and anticancer activities in scientific studies, making them valuable scaffolds for developing new anti-infective and chemotherapeutic agents . Researchers can utilize this compound as a key intermediate or a building block in hit-to-lead optimization campaigns, particularly in developing novel epigenetic probes or kinase inhibitors.

Properties

CAS No.

55096-48-5

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide

InChI

InChI=1S/C16H14ClN5O/c17-10-3-1-9(2-4-10)7-14(23)20-11-5-6-13-12(8-11)15(18)22-16(19)21-13/h1-6,8H,7H2,(H,20,23)(H4,18,19,21,22)

InChI Key

YZGNBVHOUIRZIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-chlorobenzyl chloride with a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Quinazoline-Based Acetamides

Quinazolinone acetamides share the quinazoline core but differ in substituents and functional groups:

  • 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (): Structure: Features a 4-isopropylphenyl group and a 6-chloro-4-oxoquinazolin-3(4H)-yl moiety. Properties: Molecular weight 355.8 g/mol; lacks the 2,4-diamino group present in the target compound, which may reduce hydrogen-bonding capacity .
  • 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide (): Structure: Substituted with 2-ethyl-6-methylphenyl, emphasizing steric bulk. Applications: No explicit bioactivity data provided, but quinazolinones are often explored for anticancer and antimicrobial roles .

Key Difference: The target compound’s 2,4-diaminoquinazoline core likely enhances solubility and target interaction compared to oxoquinazoline derivatives.

Imidazo[2,1-b]thiazole Acetamides ()

These compounds replace the quinazoline core with an imidazo[2,1-b]thiazole system:

Compound Substituents (R) Melting Point (°C) Yield (%)
5f 6-chloropyridin-3-yl 215–217 72
5g 6-fluoropyridin-3-yl 211–213 74
5h 4-methoxyphenyl 108–110 81
  • Activity: Not explicitly stated, but pyridine/thiazole hybrids often exhibit antimicrobial or insecticidal properties.
  • Structural Insight : The 4-chlorophenyl group in 5f and 5g mirrors the target compound, but the imidazo-thiazole core may reduce planarity, affecting membrane permeability .

Benzothiazole Acetamides ()

Benzothiazole derivatives, such as N-(6-ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide , feature a sulfur-containing heterocycle:

  • Applications : Patent data suggest utility in agrochemical or pharmaceutical contexts, though specifics are undisclosed .

Comparison : Benzothiazole’s aromaticity and sulfur atom may confer distinct electronic properties compared to quinazoline.

Triazole-Containing Acetamides ()

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m):

  • Synthesis : Prepared via 1,3-dipolar cycloaddition, a modular method for introducing triazole rings.
  • Properties: IR data (1678 cm⁻¹ for C=O) confirm the acetamide backbone.

Contrast : The triazole ring’s polarity differs from quinazoline, possibly altering bioavailability.

Pyridine and Thieno-Pyridine Derivatives ()

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2):

  • Activity : Demonstrated superior insecticidal activity against Aphis craccivora (cowpea aphid) compared to acetamiprid.
  • Mechanism : The distyrylpyridine system likely disrupts insect neuronal signaling .

Implication : The target compound’s quinazoline core may offer alternative modes of action compared to pyridine-based insecticides.

Biological Activity

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating various diseases. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a quinazoline moiety, which are known for their diverse biological activities. The molecular formula is C12H12ClN5OC_{12}H_{12}ClN_5O, with a molecular weight of approximately 273.7 g/mol.

Research indicates that compounds similar to 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by disrupting viral replication processes.
  • Anticancer Properties : The quinazoline structure is often associated with anticancer activity, potentially through the induction of apoptosis in cancer cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds. For example, compounds with similar structures demonstrated significant inhibition against various viruses:

CompoundVirus TargetIC50 (µM)Selectivity Index
Compound AHCV3.4>2.42
Compound BInfluenza0.54>3.0

These findings suggest that 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide could potentially exhibit similar antiviral properties.

Anticancer Studies

A study focusing on quinazoline derivatives reported the following findings regarding their anticancer activity:

CompoundCancer TypeIC50 (µM)Mechanism
Compound CBreast Cancer1.43Apoptosis induction
Compound DLung Cancer0.96Cell cycle arrest

These results indicate a promising anticancer profile for derivatives of the compound .

Case Studies

  • Spinal Muscular Atrophy (SMA) : In a clinical study, derivatives of 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide were investigated for their potential to treat SMA. The results showed significant improvement in motor neuron survival rates in vitro, suggesting a neuroprotective effect .
  • Hepatitis C Virus (HCV) : A study evaluated the efficacy of quinazoline derivatives against HCV NS5B polymerase and reported an IC50 value significantly lower than existing treatments, indicating a new avenue for antiviral therapy .

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide?

The compound is synthesized via multi-step protocols involving intermolecular condensation and functional group coupling . A typical approach includes:

  • Step 1 : Formation of the quinazolin-6-amine core via cyclization of substituted nitrobenzoates (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) with bromoacetamide derivatives under reflux conditions .
  • Step 2 : Coupling the quinazoline intermediate with 2-(4-chlorophenyl)acetic acid using carbodiimide-based activating agents (e.g., EDCI or DCC) to form the acetamide bond .
  • Step 3 : Final purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and characterization by NMR and mass spectrometry .

Advanced: How can researchers address discrepancies in solubility and stability data during physicochemical characterization?

Discrepancies often arise due to polymorphism , pH-dependent ionization , or solvent impurities . To resolve these:

  • Method 1 : Perform dynamic solubility assays across pH 1–10 (using HCl/NaOH buffers) to identify ionization effects .
  • Method 2 : Use differential scanning calorimetry (DSC) to detect polymorphic forms and optimize crystallization solvents (e.g., ethanol/water mixtures) .
  • Method 3 : Validate purity via elemental analysis (target: ±0.3% deviation from calculated C/H/N/O values) and HPLC-UV (>99% peak homogeneity) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and intramolecular interactions (e.g., N–H···O hydrogen bonds) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and acetamide NH₂ (δ 6.8–7.0 ppm, broad singlet) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers optimize structure-activity relationship (SAR) studies for this compound?

  • Strategy 1 : Introduce bioisosteric replacements (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects on target binding .
  • Strategy 2 : Conduct molecular docking (using AutoDock Vina) to predict interactions with kinases or receptors, guided by crystallographic data .
  • Strategy 3 : Validate SAR hypotheses via in vitro assays (e.g., IC₅₀ determination against cancer cell lines) with triplicate replicates to ensure statistical significance .

Basic: What safety precautions are essential during handling?

  • Precaution 1 : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact (LD₅₀ data pending; assume acute toxicity) .
  • Precaution 2 : Store in air-tight containers under inert gas (argon) to prevent hydrolysis of the acetamide group .
  • Emergency response : For skin contact, wash with 10% polyethylene glycol solution; for ingestion, administer activated charcoal .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

  • Approach 1 : Assess metabolic stability via liver microsome assays (e.g., rat/human CYP450 isoforms) to identify rapid degradation .
  • Approach 2 : Use pharmacokinetic modeling (e.g., NONMEM) to correlate in vitro IC₅₀ with plasma exposure levels .
  • Approach 3 : Evaluate tissue penetration via MALDI imaging in rodent models to confirm target engagement .

Basic: What computational tools are recommended for preliminary molecular modeling?

  • Software : Gaussian 16 (DFT calculations for electron density), PyMOL (visualization of docking poses), and SwissADME (ADMET prediction) .
  • Parameters : Optimize geometry at B3LYP/6-31G* level; validate with experimental crystallographic data .

Advanced: How to design experiments for elucidating the mechanism of action?

  • Step 1 : Perform kinase profiling (Eurofins KinaseScan) to identify off-target effects .
  • Step 2 : Use CRISPR-Cas9 knockouts of suspected targets (e.g., EGFR or VEGFR) in cell lines to confirm specificity .
  • Step 3 : Apply surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified proteins .

Basic: How to ensure reproducibility in biological assays?

  • Guideline 1 : Pre-treat cells with serum starvation (24 hr) to synchronize cell cycles .
  • Guideline 2 : Use internal controls (e.g., staurosporine for apoptosis assays) in every plate .
  • Guideline 3 : Validate antibody batches via Western blot with known positive/negative lysates .

Advanced: What strategies mitigate challenges in scaling up synthesis?

  • Solution 1 : Optimize flow chemistry for exothermic steps (e.g., cyclization) to improve yield and safety .
  • Solution 2 : Replace chromatographic purification with crystallization-driven purification (solvent: ethyl acetate/heptane) .
  • Solution 3 : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.